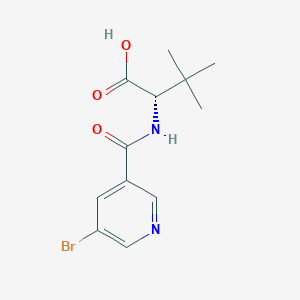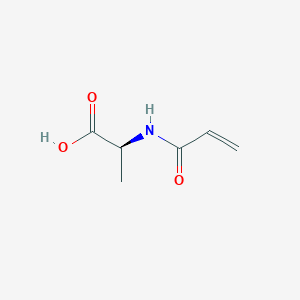
2-(2-Aminoethoxy)pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoethoxy)pyridine-4-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an aminoethoxy group and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)pyridine-4-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 2-chloropyridine-4-carbonitrile with 2-aminoethanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
化学反应分析
Types of Reactions
2-(2-Aminoethoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
2-(2-Aminoethoxy)pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-(2-Aminoethoxy)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aminoethoxy group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Amino-4-pyridinecarbonitrile: Similar structure but lacks the aminoethoxy group.
2-(2-Hydroxyethoxy)pyridine-4-carbonitrile: Similar structure but has a hydroxyethoxy group instead of an aminoethoxy group.
Uniqueness
2-(2-Aminoethoxy)pyridine-4-carbonitrile is unique due to the presence of both the aminoethoxy and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
属性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC 名称 |
2-(2-aminoethoxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H9N3O/c9-2-4-12-8-5-7(6-10)1-3-11-8/h1,3,5H,2,4,9H2 |
InChI 键 |
MJLANTFFROMXBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C#N)OCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(R)-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B14909738.png)
![1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14909739.png)






